3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide
Overview
Description
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is a synthetic compound with a unique structure that includes a pyrazine ring substituted with amino, chloro, and carboxamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the chlorination of a pyrazine derivative followed by amination and carboxamidation reactions. The reaction conditions often involve the use of solvents like methanol or water and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as supercritical fluid chromatography (SFC) and liquid chromatography-mass spectrometry (LC-MS) are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a hydroxyl group results in a hydroxylated pyrazine derivative .
Scientific Research Applications
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-diamino-6-chloropyrazine-2-carboxamide: Lacks the N-(2-methylaminoethyl) group.
3,5-diamino-6-chloro-N-(2-ethylaminoethyl)pyrazine-2-carboxamide: Has an ethylaminoethyl group instead of a methylaminoethyl group.
Uniqueness
3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H13ClN6O |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3,5-diamino-6-chloro-N-[2-(methylamino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H13ClN6O/c1-12-2-3-13-8(16)4-6(10)15-7(11)5(9)14-4/h12H,2-3H2,1H3,(H,13,16)(H4,10,11,15) |
InChI Key |
AFOIFVRYPZGJBH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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